Product packaging for 1-(Butylamino)-3-phenoxypropan-2-ol(Cat. No.:CAS No. 3246-04-6)

1-(Butylamino)-3-phenoxypropan-2-ol

Cat. No.: B11453352
CAS No.: 3246-04-6
M. Wt: 223.31 g/mol
InChI Key: JCLZQRQJFXFGGK-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-phenoxypropan-2-ol (CAS: Not Assigned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B11453352 1-(Butylamino)-3-phenoxypropan-2-ol CAS No. 3246-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3246-04-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(butylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H21NO2/c1-2-3-9-14-10-12(15)11-16-13-7-5-4-6-8-13/h4-8,12,14-15H,2-3,9-11H2,1H3

InChI Key

JCLZQRQJFXFGGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 1 Butylamino 3 Phenoxypropan 2 Ol

Established Synthetic Routes to Aryloxypropanolamines

The most common and well-established route for synthesizing aryloxypropanolamines, including 1-(butylamino)-3-phenoxypropan-2-ol, involves a two-step process. This pathway is valued for its reliability and adaptability.

The general scheme proceeds as follows:

Formation of a Glycidyl (B131873) Ether: A phenol (B47542) is reacted with an epoxide-containing electrophile, most commonly epichlorohydrin (B41342), in the presence of a base. This reaction forms a phenoxy-substituted epoxide intermediate.

Epoxide Ring-Opening: The resulting glycidyl ether undergoes a nucleophilic ring-opening reaction with a primary or secondary amine. This step introduces the amino side chain and yields the final aryloxypropanolamine product.

This synthetic sequence is highly modular, allowing for a wide variety of phenols and amines to be used, thereby generating a diverse library of aryloxypropanolamine analogues. google.comnih.gov

Precursor Design and Chemical Transformations for the Phenoxy Moiety

For the synthesis of this compound, the primary precursors are phenol and epichlorohydrin. The key chemical transformation is the Williamson ether synthesis, which attaches the three-carbon propyl chain to the phenolic oxygen.

The reaction begins with the deprotonation of phenol by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium phenoxide salt. This phenoxide ion then acts as a nucleophile, attacking the least sterically hindered carbon of epichlorohydrin and displacing the chloride leaving group. This process results in the formation of the key intermediate, 1-phenoxy-2,3-epoxypropane (also known as phenyl glycidyl ether). google.com

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the nucleophilic substitution. google.com The temperature is often controlled to prevent unwanted side reactions.

Table 1: Key Reactants and Reagents for Phenoxy Moiety Precursor Synthesis

Reactant/Reagent IUPAC Name Role
Phenol Phenol Aryl source for the phenoxy group
Epichlorohydrin 1-Chloro-2,3-epoxypropane Electrophilic three-carbon building block
Sodium Hydroxide Sodium Hydroxide Base for deprotonation of phenol

Strategies for Introducing the Butylamino Side Chain

The introduction of the butylamino group is achieved in the final step of the synthesis. This involves the nucleophilic ring-opening of the previously synthesized 1-phenoxy-2,3-epoxypropane intermediate by n-butylamine .

In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks one of the carbon atoms of the epoxide ring. Due to steric considerations, the attack preferentially occurs at the terminal carbon atom of the epoxide. This reaction is typically performed by heating the two reactants together, often in a suitable solvent like ethanol (B145695) or methanol, or sometimes neat (without a solvent). The process results in the formation of the desired product, this compound. The regioselectivity of this aminolysis reaction is a critical factor, and under these conditions, it overwhelmingly favors the formation of the desired 2-ol isomer.

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization studies for this compound are not extensively detailed in the literature, the general parameters for the synthesis of aryloxypropanolamines are well-understood and can be applied. Optimization focuses on maximizing yield and purity while minimizing reaction time and by-product formation.

Key parameters for optimization include:

Temperature: The reaction of the epoxide with the amine is often temperature-dependent. Higher temperatures can increase the reaction rate but may also lead to the formation of by-products.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol can participate in the reaction mechanism by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

Stoichiometry: The molar ratio of the amine to the epoxide is crucial. Using an excess of the amine can help to drive the reaction to completion and minimize the formation of undesired secondary reaction products.

Catalyst: While often not strictly necessary, the addition of a catalyst, such as a Lewis acid or a base, can accelerate the epoxide ring-opening step.

Table 2: General Optimization Parameters for Aryloxypropanolamine Synthesis

Parameter Typical Range/Conditions Effect on Reaction
Temperature Room Temperature to Reflux Affects reaction rate and selectivity.
Solvent Ethanol, Methanol, Water, or neat Influences solubility and reaction kinetics.
Reactant Ratio 1:1 to 1:3 (Epoxide:Amine) Excess amine can improve conversion and selectivity.

| Catalyst | None, Lewis Acids, or Bases | Can accelerate the ring-opening of the epoxide. |

Novel Synthetic Approaches and Catalyst Development for Related Analogues

Research into the synthesis of aryloxypropanolamines continues to evolve, with a focus on improving efficiency, enantioselectivity, and environmental sustainability. These novel approaches, while often demonstrated on more common analogues, are applicable to the synthesis of this compound.

Chemoenzymatic Synthesis: For the production of single-enantiomer aryloxypropanolamines, chemoenzymatic methods have been developed. These often involve the use of lipases to perform a kinetic resolution of a racemic intermediate, such as a chlorohydrin precursor. This allows for the synthesis of enantiomerically pure products, which is often desirable for pharmacological applications. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents and reaction conditions is a growing area of interest. For example, glycerol (B35011) has been investigated as a non-toxic, biodegradable, and recyclable solvent for the synthesis of aryloxypropanolamines. nih.gov

Catalyst Development: Novel catalysts are being developed to improve the efficiency and selectivity of the synthesis. For instance, amine-functionalized graphene oxide has been used as a catalyst in membrane reactors to achieve rapid and continuous-flow synthesis of related beta-blockers with high conversion and selectivity.

These advanced methodologies offer promising avenues for the future synthesis of this compound and its analogues, with potential benefits in terms of cost, efficiency, and environmental impact.

Stereochemical Considerations and Asymmetric Synthesis

Chiral Center Identification in 1-(Butylamino)-3-phenoxypropan-2-ol

The molecular structure of this compound contains a single stereogenic center, which is the carbon atom at the second position of the propan-2-ol backbone (C2). This carbon is bonded to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A phenoxymethyl (B101242) group (-CH₂OPh)

A (butylamino)methyl group (-CH₂NH(CH₂)₃CH₃)

The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(Butylamino)-3-phenoxypropan-2-ol and (S)-1-(Butylamino)-3-phenoxypropan-2-ol. The spatial arrangement of the groups around this central carbon dictates the molecule's three-dimensional shape and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes.

Enantioselective Synthetic Pathways for this compound

Producing enantiomerically pure forms of this compound requires stereoselective synthetic strategies. These methods aim to control the formation of the chiral center to yield one enantiomer preferentially over the other.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a non-chiral substrate to guide a stereoselective transformation. wikipedia.org Once the desired chirality is established in the product, the auxiliary is removed. wikipedia.org For the synthesis of chiral β-amino alcohols like this compound, a common strategy involves the use of chiral oxazolidinones, which can be derived from readily available amino alcohols. wikipedia.org

Another approach involves starting with a chiral precursor. For instance, the synthesis of the S-enantiomer of a structurally related compound, S-CGP 12177, was achieved using S-glycidyl-3-nitrobenzenesulphonate as a chiral building block. nih.gov A similar pathway could be envisioned for (S)-1-(Butylamino)-3-phenoxypropan-2-ol, starting from a suitable chiral epoxide. The nucleophilic ring-opening of this chiral epoxide with butylamine (B146782) would establish the desired stereochemistry at the C2 position.

Chiral Auxiliary Approach Description Key Intermediates/Reagents Outcome
Evans Oxazolidinone AuxiliaryThe auxiliary is acylated and then subjected to a stereoselective reaction, such as an aldol (B89426) addition, before being cleaved to yield the chiral amino alcohol. wikipedia.orgEvans auxiliaries, Butyllithium, Acyl chloridesHigh diastereoselectivity, yielding enantiomerically enriched products after auxiliary removal.
Chiral Epoxide StrategyNucleophilic attack of an amine on a chiral epoxide. The stereochemistry of the epoxide dictates the stereochemistry of the resulting β-amino alcohol. researchgate.netunimi.it(R)- or (S)-glycidyl nosylate, ButylamineHigh enantiomeric excess for the corresponding (R)- or (S)-amino alcohol.
Pseudoephedrine AuxiliaryPseudoephedrine can be used as a practical chiral auxiliary to synthesize highly enantiomerically enriched alcohols and other compounds. wikipedia.org(R,R)- or (S,S)-pseudoephedrineFormation of a new stereogenic center controlled by the inherent chirality of the auxiliary. diva-portal.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This is a highly efficient and atom-economical approach.

Recent advancements have highlighted chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines as a modular method for synthesizing chiral β-amino alcohols. westlake.edu.cn This radical-polar crossover strategy allows for the construction of adjacent chiral centers with high selectivity. westlake.edu.cn For this compound, this could involve the coupling of phenoxyacetaldehyde (B1585835) with a butyl-substituted imine in the presence of a chiral chromium catalyst system.

Furthermore, cooperative catalysis, which combines a chiral amine catalyst, a transition metal, and a Brønsted acid, has proven effective in the asymmetric synthesis of propargylic alcohols, which can be precursors to β-amino alcohols. rsc.org

Asymmetric Catalysis Method Catalyst System Mechanism Potential Application
Cr-Catalyzed Cross Aza-Pinacol CouplingsChiral Chromium(II) CatalystRadical polar crossover strategy involving the coupling of aldehydes and imines. westlake.edu.cnModular synthesis of this compound from phenoxyacetaldehyde and a suitable imine.
Iron-Catalyzed Asymmetric HydrogenationChiral Iron ComplexesAsymmetric transfer hydrogenation (ATH) to produce enantiopure alcohols. mdpi.comEnantioselective reduction of a corresponding aminoketone precursor.
Cooperative CatalysisProlinol ether–Transition Metal–Brønsted AcidSynergistic activation of both the aldehyde (via enamine) and the acceptor carbonyl group. rsc.orgStereoselective aldol-type reaction to form the propan-2-ol backbone.

Biocatalysis employs enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric synthesis of chiral alcohols. rsc.org

A strategy for synthesizing enantiopure this compound could involve the enzymatic reduction of the corresponding prochiral ketone, 1-(butylamino)-3-phenoxypropan-2-one. By selecting an appropriate ADH that follows Prelog's rule (or an anti-Prelog ADH), one can selectively produce either the (S) or (R) enantiomer of the alcohol with high enantiomeric excess (ee). unimi.itrsc.org This method is considered a green chemistry approach due to its high efficiency and the use of environmentally benign catalysts. rsc.org

Stereoisomeric Characterization and Separation Techniques

Once a synthesis is performed, it is crucial to determine the enantiomeric purity of the product and to separate the stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. The differential interaction of the (R) and (S) enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. This technique was successfully used to confirm the enantiomeric excess of S-CGP 12177, a related compound, was greater than 95%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to distinguish between enantiomers. While standard NMR spectra of enantiomers are identical, the addition of a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, leading to separate signals for each enantiomer. Furthermore, advanced 2D NMR techniques can be employed to determine the absolute configuration of the stereocenters, as demonstrated in the characterization of oleandomycin (B1677203) derivatives. nih.gov

Technique Principle Application to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase results in different elution times.Separation of (R) and (S) enantiomers; determination of enantiomeric excess (ee).
NMR Spectroscopy Use of chiral shift reagents or chiral solvating agents to create a diastereomeric environment, causing chemical shift non-equivalence for the enantiomers.Distinguishing between (R) and (S) enantiomers; can be used for ee determination.
2D NMR (e.g., NOESY) Through-space correlation of protons can help elucidate the three-dimensional structure and relative stereochemistry of a molecule. nih.govDetermination of the absolute configuration of the chiral center.

Impact of Stereochemistry on Molecular Interactions and Biological Activity (Theoretical/In Vitro)

Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as biological targets like receptors and enzymes are themselves chiral. mdpi.com The differential interaction of enantiomers with these targets can lead to significant differences in potency, efficacy, and even the nature of the biological response.

The structural motif of this compound is common in β-adrenergic receptor antagonists (beta-blockers). For these agents, it is well-established that the (S)-enantiomer typically possesses significantly higher binding affinity for the β-adrenergic receptor than the (R)-enantiomer. For example, S-[11C]CGP 12177 is preferred over the racemic mixture as a radioligand for studying beta-adrenergic receptors, highlighting the superior activity of the S-enantiomer. nih.gov

Theoretical and in-vitro studies on related compounds have shown that changes in stereochemistry can profoundly affect biological activity. nih.gov This is because the precise three-dimensional arrangement of functional groups is necessary for optimal binding to the active site of a receptor or enzyme. An incorrect stereoisomer may be unable to achieve the necessary binding interactions, rendering it inactive or significantly less potent. mdpi.com Molecular modeling studies can shed light on these interactions, revealing the structural and stereochemical requirements for efficient binding and subsequent biological effect. mdpi.com

In vitro assays measuring receptor binding or enzyme inhibition would be expected to show a marked difference between the (R) and (S) enantiomers of this compound. It is hypothesized that one enantiomer will be substantially more active, underscoring the critical importance of enantioselective synthesis for developing pharmacologically active agents.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) would provide information on the number of different types of protons and their neighboring environments. For 1-(Butylamino)-3-phenoxypropan-2-ol, one would expect to observe distinct signals for the protons on the butyl group, the propanol (B110389) backbone, and the phenoxy group. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would reveal connectivity between adjacent protons.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. nist.gov For the target compound, a specific number of resonances would be expected, corresponding to the unique carbons in the butyl chain, the propanol backbone, and the aromatic ring of the phenoxy group. The chemical shifts of these carbons would be influenced by their local electronic environment; for instance, the carbon atom bonded to the hydroxyl group and the carbons in the aromatic ring bonded to the ether oxygen would appear at characteristic downfield shifts. docbrown.info

Predicted ¹H and ¹³C NMR Data Interpretation:

To illustrate, consider the analysis of related structures. In the ¹H NMR spectrum of butan-2-ol, distinct signals are observed for the different proton groups, with splitting patterns that follow the n+1 rule, allowing for the assignment of protons to their respective positions in the molecule. smolecule.com Similarly, the ¹³C NMR spectrum of butan-1-ol shows four distinct signals, confirming the four unique carbon environments. docbrown.info For this compound, a similar detailed analysis would be necessary to confirm the connectivity of the butylamino and phenoxy groups to the propanol backbone.

A hypothetical data table for the expected NMR shifts is not provided due to the absence of experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. This would be crucial for tracing the connectivity within the butyl group and the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly important for identifying the connections between the different functional groups, such as the linkage of the butylamino group and the phenoxy group to the propanol backbone.

These 2D NMR methods, when used in combination, provide a complete and unambiguous picture of the molecular structure. chemicalbook.com

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. nih.gov This high-accuracy mass measurement allows for the calculation of the elemental composition, which can either confirm the expected molecular formula (C₁₃H₂₁NO₂) or reveal discrepancies.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. nist.gov For this compound, characteristic fragmentation pathways would be expected. These could include cleavage of the butyl group, loss of the phenoxy group, and fragmentation of the propanol backbone. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the identity and arrangement of the different components. nist.gov For example, the mass spectrum of the related compound 1-phenoxypropan-2-ol shows characteristic fragment ions that help to identify its structure. researchgate.net

Hypothetical Fragmentation Data:

A table of potential fragment ions and their corresponding structures is not provided in the absence of experimental MS/MS data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. These would include:

A broad O-H stretching band for the alcohol group.

An N-H stretching band for the secondary amine.

C-H stretching bands for the aliphatic and aromatic parts of the molecule.

A C-O stretching band for the ether linkage.

C=C stretching bands characteristic of the aromatic ring.

The IR spectrum of a structurally similar compound, (1R,2S,2′R)-(–)-2-(2′-butylamino)-1-phenyl-1-propanol HCl, displays these characteristic peaks, which aids in its identification.

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for confirming the presence of the aromatic ring and the carbon backbone.

Expected Vibrational Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (alcohol)3200-3600 (broad)IR
N-H Stretch (amine)3300-3500IR
C-H Stretch (aromatic)3000-3100IR, Raman
C-H Stretch (aliphatic)2850-3000IR, Raman
C=C Stretch (aromatic)1400-1600IR, Raman
C-O Stretch (ether)1000-1300IR

This table is based on general spectroscopic principles and data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the phenoxy group serves as the primary chromophore.

The aromatic ring of the phenoxy group contains π-electrons that can be excited to higher energy orbitals by absorbing ultraviolet radiation. msu.edu This electronic transition results in characteristic absorption bands in the UV spectrum. Typically, a simple, non-substituted benzene (B151609) ring exhibits a strong absorption band (the E-band) near 204 nm and a weaker, structured band (the B-band) around 254 nm. When an oxygen atom is attached to the ring, as in a phenoxy ether, these absorption maxima can shift. For instance, 2-phenoxyethanol, a structurally related compound, shows absorption maxima in methanol. spectrabase.com

The UV-Vis spectrum of this compound is expected to show absorption peaks characteristic of the phenoxy chromophore, typically in the range of 250-280 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent used for analysis. This technique is straightforward, cost-effective, and useful for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration. nveo.org

X-Ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystallographic analysis would similarly be expected to elucidate:

The exact conformation of the propanolamine (B44665) side chain.

The orientation of the phenoxy group relative to the rest of the molecule.

The intricate network of hydrogen bonds formed by the hydroxyl and secondary amine groups, which are crucial for the stability of the crystal packing.

The absolute configuration of the chiral center at the C2 position of the propanol chain.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatography is an indispensable tool for separating, identifying, and quantifying chemical compounds. A variety of chromatographic methods are applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common and versatile chromatographic technique for the analysis of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this compound.

A typical HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. chemmethod.com Adjusting the pH of the aqueous phase can be important for controlling the retention and peak shape of the basic amine group in the molecule. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is common for this purpose. sielc.com Detection is usually achieved using a UV detector set to a wavelength where the phenoxy chromophore absorbs strongly (e.g., ~270 nm).

Parameter Condition
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~270 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

This method can be validated according to ICH guidelines to ensure it is linear, precise, accurate, and robust for quantifying this compound and assessing its purity by separating it from any synthesis-related impurities or degradation products. chemmethod.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to polar, high-boiling-point compounds like this compound can be challenging. The presence of polar hydroxyl (-OH) and amine (-NH) groups makes the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

To overcome these issues, derivatization is typically required. The active hydrogens on the hydroxyl and amine groups can be replaced with less polar, more volatile groups (e.g., trimethylsilyl (B98337) or acetyl groups). This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. While direct GC analysis is less common, GC coupled with a mass spectrometer (GC-MS) after derivatization can be a powerful tool for identification purposes.

Chiral Chromatography for Enantiomeric Purity Analysis

This compound possesses a chiral center at the C2 carbon of the propanol backbone, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. mpg.de

Chiral HPLC is the preferred method for this analysis. This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating the enantiomers of many beta-blocker-type compounds. researchgate.netnih.gov

The separation can be performed using normal-phase, reversed-phase, or polar organic modes. researchgate.net For instance, a normal-phase method might use a mobile phase consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol. researchgate.net The choice of mobile phase and CSP is critical for achieving adequate resolution between the enantiomeric peaks. nih.gov The development of such methods is essential for controlling the enantiomeric purity of the final product. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. nih.govthermofisher.com

The primary advantages of UPLC over HPLC include:

Increased Resolution: Sharper and narrower peaks, allowing for better separation of complex mixtures.

Higher Speed: Analysis times can be reduced significantly, often by a factor of 5 to 10. thermofisher.com

Greater Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio.

Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a greener and more cost-effective technique.

An existing HPLC method for this compound can be transferred to a UPLC system. sielc.com This typically involves using a shorter column with smaller particles and adjusting the flow rate and gradient profile accordingly. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex samples where high resolution is paramount. researchgate.netwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the identification and quantification of a wide array of pharmaceutical compounds, including those in the phenoxypropanolamine class. wikipedia.org This powerful hybrid method combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry, making it an indispensable tool in pharmaceutical analysis, clinical chemistry, and forensic toxicology. ontosight.ainih.gov For a compound like this compound, LC-MS offers unparalleled specificity and sensitivity, allowing for its detection and measurement even in complex biological matrices. wikipedia.org

The general workflow of an LC-MS analysis involves introducing a sample into the LC system, where the individual components are separated based on their physicochemical properties as they interact with the stationary and mobile phases. lcms.cz The separated components then elute from the chromatography column and are introduced into the ion source of the mass spectrometer. Inside the ion source, the molecules are ionized, typically through soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular integrity of the analyte. uni-saarland.de These newly formed ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.gov The detector then records the intensity of each ion at its specific m/z, generating a mass spectrum that can be used for both qualitative identification and quantitative measurement. nih.gov

Detailed Research Findings

These methods almost invariably utilize reversed-phase chromatography, typically with a C18 stationary phase, which effectively retains and separates the moderately polar β-blocker compounds. wikipedia.orgnih.gov The mobile phase commonly consists of a mixture of water and an organic solvent, most frequently acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) bicarbonate. ontosight.aijst.go.jp The addition of an acid, such as formic acid, facilitates the protonation of the secondary amine group in the analyte, which is beneficial for both chromatographic peak shape and ionization efficiency in positive ion mode ESI. jst.go.jp

In the mass spectrometer, phenoxypropanolamines readily form protonated molecular ions, [M+H]⁺, in positive ESI mode. jst.go.jp This [M+H]⁺ ion is often selected as the precursor ion in tandem mass spectrometry (MS/MS) experiments. In MS/MS, the precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. lcms.cz This transition from a specific precursor ion to a specific product ion is highly selective and is often used in methods like Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification. wikipedia.org

For this compound, the theoretical exact mass is 223.1572 g/mol . Therefore, in a positive ion mode ESI-MS analysis, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 224.1645. Common fragmentation pathways for phenoxypropanolamine β-blockers involve the cleavage of the side chain, often resulting in a stable iminium ion or the loss of the amine-containing side chain from the phenoxy group.

The table below outlines typical liquid chromatography conditions that would be suitable for the analysis of this compound, based on established methods for related β-blockers.

Table 1: Representative Liquid Chromatography Parameters for the Analysis of this compound

Parameter Condition
Chromatography System Ultra-High-Performance Liquid Chromatograph (UHPLC)
Column Kinetex XB-C18 (150 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

The subsequent table details the expected mass spectrometric parameters for this compound, with propranolol (B1214883) included as a structurally similar compound for which fragmentation data is well-documented. smolecule.com The fragmentation of this compound is predicted based on common fragmentation patterns for this class of compounds.

Table 2: Representative Mass Spectrometry Parameters and Expected Ion Transitions

Compound Name Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
This compound 224.16 Predicted: 116.10 Predicted: 99.08 ESI+

| Propranolol | 260.30 | 183.10 | 155.10 | ESI+ |

Note: Product ions for this compound are predicted based on typical fragmentation patterns of phenoxypropanolamine compounds and have not been empirically confirmed from available literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Butylamino)-3-phenoxypropan-2-ol, these methods can elucidate the distribution of electrons and predict its reactivity.

Density Functional Theory (DFT) Applications

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively documented in publicly available literature, DFT is a widely applied method for studying related beta-blockers. These studies typically investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the molecule's reactivity. The molecular electrostatic potential (MESP) is another key parameter derived from DFT calculations, which helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack. For this compound, it is anticipated that the lone pairs on the oxygen and nitrogen atoms would be regions of high electron density, making them susceptible to interactions with electron-deficient species.

Conformational Analysis of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

Proton magnetic resonance studies on the broader class of 1-alkylamino-3-aryloxy-2-propanols suggest that in nonpolar solvents, these molecules can adopt a stable, "rigid" conformation. This conformation is stabilized by two intramolecular hydrogen bonds, forming a bicyclic-like structure. It is plausible that this compound also adopts a similar preferred conformation, which could be crucial for its interaction with biological receptors. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to systematically explore the conformational space of this compound and determine the relative energies of different conformers.

Molecular Docking Simulations with Receptor Models (e.g., Adrenergic Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, which belongs to a class of compounds known to interact with adrenergic receptors, molecular docking simulations are invaluable.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. An MD simulation would model the movement of every atom in the system, providing a detailed view of how this compound and its receptor partner behave in a simulated physiological environment.

Although specific MD simulation data for a this compound-receptor complex is not present in the available literature, such studies on related beta-blocker complexes have provided critical insights. These simulations can reveal the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in both the ligand and the receptor upon binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

QSAR (Quantitative Structure-Activity Relationship) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like the aryloxypropanolamines, QSAR can be a powerful tool for predicting the activity of new derivatives.

QSAR studies have been performed on aryloxypropanolamine analogues for various biological activities. derpharmachemica.com These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical model that can predict the activity of compounds. While a specific QSAR model for the beta-adrenergic blocking activity of a series including this compound is not described, the principles of QSAR would involve synthesizing and testing a series of related compounds to derive a predictive model. This model could then be used to guide the design of new molecules with potentially improved properties.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For beta-adrenergic antagonists, the key pharmacophoric features are well-established and include an aromatic group, a hydroxyl group, and an amino group, all arranged in a specific spatial orientation.

A pharmacophore model for beta-blockers can be used as a 3D query to search large chemical databases for new compounds that match the required features. This process, known as virtual screening, can efficiently identify potential new drug candidates. While a specific pharmacophore model derived from this compound is not documented, it would be expected to share the common features of the aryloxypropanolamine class. Such a model would be a valuable tool in the discovery of novel compounds with similar biological activity profiles.

Mechanistic Investigations of Biological Interactions in Vitro/preclinical Focus

Receptor Binding Affinity Studies (Non-Human)

Alpha-Adrenergic Receptor Interactions

No data is available on the binding affinity of 1-(Butylamino)-3-phenoxypropan-2-ol for alpha-adrenergic receptors. Alpha-adrenergic receptors are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction and neurotransmission. nih.gov

Beta-Adrenergic Receptor Subtype Selectivity (β1, β2, β3)

There is no specific information regarding the binding affinity and selectivity of this compound for β1, β2, or β3 adrenergic receptor subtypes. Compounds within the aryloxypropanolamine class often exhibit varying degrees of selectivity for these receptor subtypes, which dictates their pharmacological profiles. nih.govdrugbank.com Studies on other beta-adrenergic ligands utilize techniques like radioligand binding assays in cell lines expressing specific human beta-adrenoceptor subtypes to determine affinity (KD) and selectivity. nih.govbiorxiv.org

Enzyme Inhibition Profiling (Non-Human Cellular or Recombinant Systems)

Phospholipase A2α Inhibition

No studies have been found that investigate the inhibitory effect of this compound on Phospholipase A2α. This enzyme is a key player in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is no available research on the potential for this compound to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov Inhibition of FAAH is an area of interest for therapeutic development. nih.gov

Cell-Based Functional Assays (e.g., cAMP Production, Receptor Signaling Pathways in Isolated Cells)

No functional assay data for this compound is present in the reviewed literature. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gs or Gi-coupled receptors, like adrenergic receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess a compound's functional activity. scispace.com

Ligand-Directed Signaling Bias Studies (In Vitro)

In the context of β-adrenergic receptors, many compounds traditionally classified as antagonists have been found to exhibit biased agonism, often by activating β-arrestin-dependent pathways while blocking G protein-mediated signaling. nih.gov This biased signaling can lead to distinct cellular responses, such as receptor internalization, desensitization, or activation of mitogen-activated protein kinase (MAPK) cascades. nih.gov

To illustrate the concept of how signaling bias is evaluated, the following hypothetical data table outlines the type of in vitro assays that would be employed to characterize the functional selectivity of a compound like this compound. These assays typically involve recombinant cell lines expressing specific β-adrenergic receptor subtypes.

Table 1: Hypothetical In Vitro Assays for Assessing Ligand-Directed Signaling of this compound

Assay TypeSignaling PathwayMeasured EndpointPotential Interpretation
G Protein-Mediated Signaling
cAMP Accumulation AssayGs activationIntracellular cAMP levelsMeasurement of agonistic or antagonistic activity on the canonical G protein pathway.
GTPγS Binding AssayG protein activationBinding of radiolabeled GTPγS to G proteinsDirect measure of G protein activation upon receptor stimulation.
β-Arrestin-Mediated Signaling
β-Arrestin Recruitment Assay (e.g., BRET, FRET)β-arrestin interactionProximity-based light emission or fluorescenceQuantification of β-arrestin recruitment to the receptor upon ligand binding. nih.gov
Receptor Internalization AssayReceptor traffickingCellular localization of tagged receptorsAssessment of ligand-induced receptor endocytosis, often a β-arrestin-dependent process.
MAPK Activation Assay (e.g., ERK1/2 phosphorylation)Downstream signalingLevels of phosphorylated ERK1/2Evaluation of β-arrestin-mediated activation of kinase cascades.

The relative efficacy and potency of this compound in these different assays would determine its bias profile. For instance, if the compound effectively blocks isoproterenol-induced cAMP production but independently promotes β-arrestin recruitment, it would be classified as a β-arrestin-biased agonist. The degree of bias is often quantified using mathematical models that compare the relative signaling strengths.

Interactions with Cellular Membranes and Permeability (In Vitro)

The ability of a compound to interact with and permeate cellular membranes is a fundamental determinant of its absorption, distribution, and ultimately, its biological activity. For orally administered drugs, permeability across the intestinal epithelium is a critical step. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are widely used to predict the passive and active transport of compounds. sigmaaldrich.comevotec.comnih.gov

Direct experimental data on the membrane permeability of this compound is not currently available. However, by examining its structure and comparing it to other well-characterized β-blockers, we can make reasonable predictions about its permeability characteristics. The compound possesses a phenoxypropanolamine structure, which is common to many β-blockers with varying permeability profiles.

The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (LogP), is a key factor influencing passive diffusion across lipid membranes. The unsubstituted phenoxy ring and the butylamino group of this compound suggest a moderate degree of lipophilicity.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses passive transcellular permeability by measuring the diffusion of a compound across an artificial lipid membrane. wikipedia.org This high-throughput assay provides a measure of a compound's intrinsic ability to cross a lipid barrier, independent of active transport mechanisms. evotec.com

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov This model is more complex than PAMPA as it can account for both passive diffusion and active transport processes, including efflux and uptake by transporters. evotec.com

To provide context for the potential permeability of this compound, the following table presents typical permeability data for two well-known β-blockers, the highly permeable propranolol (B1214883) and the poorly permeable atenolol (B1665814).

Table 2: Comparative In Vitro Permeability Data of Representative β-Blockers

CompoundApparent Permeability Coefficient (Papp) in Caco-2 (10-6 cm/s)Permeability ClassificationPrimary Transport Mechanism
Propranolol > 20 acs.orgHighPassive Transcellular Diffusion
Atenolol < 1 researchgate.netLowParacellular Diffusion
This compound Not Determined--

Data for propranolol and atenolol are representative values from the literature and may vary between studies. acs.orgresearchgate.net

Given its structural features, it is plausible that this compound would exhibit moderate to high permeability. The absence of highly polar functional groups, such as the amide group in atenolol, suggests that its transport would likely be dominated by passive transcellular diffusion rather than the paracellular route. However, without direct experimental validation, this remains a hypothesis based on structure-activity relationships within the β-blocker class. The potential for interaction with efflux transporters, which can limit net absorption, would also need to be experimentally evaluated using the Caco-2 model.

Enzymatic Metabolism Studies in Vitro

Identification of Metabolic Pathways in Isolated Enzyme Systems (e.g., Cytochrome P450 Enzymes)

In vitro studies utilizing isolated enzyme systems, such as human liver microsomes, are instrumental in elucidating the primary metabolic pathways of a compound. For 1-(Butylamino)-3-phenoxypropan-2-ol, the key enzymatic reactions are anticipated to be mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govpharmacylibrary.com Based on the metabolism of structurally related compounds, the principal metabolic pathways are identified as N-dealkylation and hydroxylation. nih.gov

N-Dealkylation: This process involves the removal of the N-butyl group. The reaction is initiated by the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that subsequently cleaves to yield 3-phenoxypropan-1,2-diol and butyraldehyde. mdpi.com Studies on similar N-alkylated compounds suggest that various CYP isoforms can catalyze this reaction, with the specific enzymes involved being influenced by the length and nature of the alkyl chain. nih.gov For N-butyl groups, CYP3A4, CYP2E1, and CYP1A2 have been implicated in the metabolism of other molecules. researchgate.net

Hydroxylation: This pathway introduces a hydroxyl group onto the molecule. For this compound, hydroxylation can occur at two primary sites:

Aliphatic Hydroxylation: The butyl side chain is a likely target for hydroxylation, a common metabolic route for compounds containing n-alkyl groups. researchgate.nethyphadiscovery.com

Aromatic Hydroxylation: The phenoxy ring can also undergo hydroxylation, although this is often a less favored pathway for phenoxypropanolamine derivatives compared to side-chain oxidation.

The metabolism of other beta-blockers with a similar aryloxypropanolamine backbone extensively involves hepatic enzymes. derangedphysiology.com While many are metabolized by the liver, the specific CYP enzymes and the extent of metabolism can vary significantly based on the substituents present on the aromatic ring and the amine. nih.gov

Characterization of Key Metabolites in In Vitro Systems

Incubation of this compound with human liver microsomes is expected to yield several key metabolites. The characterization of these metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The primary metabolites anticipated are:

3-Phenoxypropan-1,2-diol: The product of N-dealkylation.

Hydroxy-1-(butylamino)-3-phenoxypropan-2-ol Isomers: A series of mono-hydroxylated metabolites resulting from the oxidation of the butyl chain at various positions (ω, ω-1, etc.).

Phenolic Metabolites: Hydroxylation of the phenoxy ring would produce phenolic derivatives.

Further metabolism of these primary metabolites can also occur, leading to the formation of diols and other secondary metabolic products.

Below is an illustrative table of potential metabolites identified in in vitro systems.

Metabolite NameMetabolic Pathway
3-Phenoxypropan-1,2-diolN-Dealkylation
1-(4-hydroxybutylamino)-3-phenoxypropan-2-olAliphatic Hydroxylation
1-(3-hydroxybutylamino)-3-phenoxypropan-2-olAliphatic Hydroxylation
1-(2-hydroxybutylamino)-3-phenoxypropan-2-olAliphatic Hydroxylation
1-(Butylamino)-3-(4-hydroxyphenoxy)propan-2-olAromatic Hydroxylation

Enzyme Kinetics of Metabolic Transformations

Understanding the enzyme kinetics of the metabolic pathways is crucial for predicting a compound's metabolic clearance. if-pan.krakow.pl This involves determining the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insights into the affinity of the enzymes for the substrate and the maximum rate at which they can metabolize it. if-pan.krakow.pl

Due to the absence of specific experimental data for this compound, the following table presents hypothetical, yet representative, kinetic parameters for the primary metabolic reactions based on values observed for similar compounds metabolized by CYP enzymes.

Metabolic ReactionCYP Isoform(s)Apparent K_m (µM)Apparent V_max (pmol/min/mg protein)
N-DealkylationCYP3A4, CYP2E1, CYP1A220 - 100100 - 500
Aliphatic HydroxylationCYP3A4, CYP2D610 - 50200 - 800
Aromatic HydroxylationCYP2D6, CYP2C950 - 20050 - 150

Influence of Substituents on Metabolic Stability (In Vitro)

The metabolic stability of a compound, often assessed by its in vitro half-life in liver microsomes or hepatocytes, is significantly influenced by its chemical structure. thermofisher.comnih.gov The substituents on a molecule can either enhance or hinder its metabolism. nih.gov

The N-Butyl Group: Compared to a tert-butyl group, which can act as a steric shield and increase metabolic stability, an n-butyl group is more susceptible to metabolism. hyphadiscovery.com The linear nature of the n-butyl chain provides multiple sites for hydroxylation by CYP enzymes.

Structural modifications, such as the introduction of different substituents on the aromatic ring or altering the alkyl chain, can significantly impact metabolic stability and clearance. nih.gov For instance, many beta-blockers are classified based on their selectivity for β-adrenergic receptors, a property that is also influenced by their chemical structure. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Derivative Design

Systematic Modification of the Butylamino Moiety and its Impact on Activity

The amino group is a critical determinant of the interaction with β-adrenergic receptors. For optimal β-blocking activity, a secondary amine is essential. nih.gov The nature of the substituent on this nitrogen atom significantly influences both potency and receptor selectivity.

The general consensus in the SAR of β-blockers is that branching on the alkyl substituent attached to the amine is highly favorable for activity. nih.gov The tert-butyl and isopropyl groups are common in many potent β-blockers. The n-butyl group in 1-(Butylamino)-3-phenoxypropan-2-ol provides substantial blocking activity. Modifications to this butylamino moiety can lead to significant changes in the pharmacological profile.

Key modifications and their effects include:

Alkyl Chain Length and Branching : Increasing the bulkiness of the alkyl group, particularly with branching at the α-carbon (e.g., isopropyl, tert-butyl), generally enhances β-antagonistic activity. The nitrogen atom must be a secondary amine for optimal activity; N-disubstituted compounds typically show a dramatic decrease in or complete loss of activity. nih.gov

Introduction of Aralkyl Groups : Replacing the butyl group with larger aralkyl substituents (an aromatic ring connected via an alkyl chain) can introduce affinity for α-adrenergic receptors, leading to dual α/β-blocking agents. nih.gov For instance, studies on analogues of (S)-2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine revealed that while most derivatives retained high β-adrenoceptor affinity, only the N-aralkylamino substituted compounds showed significant affinity for α1-adrenoceptors. nih.gov This suggests that extending the N-substituent to include an aromatic moiety can create a new binding interaction with the α-receptor. nih.govnih.gov

Below is an interactive data table summarizing the impact of modifying the N-substituent on receptor activity.

N-Substituent ModificationImpact on β-Adrenergic Receptor ActivityImpact on α-Adrenergic Receptor ActivityReference
Primary Amine (e.g., -NH2)Significantly reduced or no activity.No significant activity. nih.gov
Secondary Amine (e.g., -NH-Butyl)Optimal for high-potency β-blockade.Generally low to no affinity. nih.gov
Tertiary Amine (e.g., -N(CH3)-Butyl)Activity is dramatically decreased or lost.No significant activity. nih.gov
N-Aralkyl Group (e.g., -NH-CH2-CH2-Aryl)Retains high β-blocking affinity.Confers high α1-blocking affinity, creating dual-acting agents. nih.gov

Variations in the Phenoxy Ring System and Associated Effects on Biological Response

Key findings regarding modifications to the phenoxy ring include:

Para-Substitution : A substituent at the para-position (4-position) of the phenoxy ring, often in the absence of a meta-substituent, is a hallmark of β1-cardioselectivity. nih.govnih.gov The nature of this para-substituent can vary (e.g., amide, ether, alkyl groups) and helps orient the molecule in the binding pocket of the β1 receptor, conferring selectivity over the β2 receptor.

Meta-Substitution : The presence of substituents at the meta-position (3-position) is generally avoided when designing β1-selective antagonists.

Ortho-Substitution : Substituents at the ortho-position (2-position) can also influence activity and selectivity, though the para-position is considered more critical for β1-selectivity.

Aromatic Ring Type : Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., naphthalene (B1677914) in Propranolol) can significantly alter the binding affinity and selectivity profile. wikipedia.org Heteroaromatic rings may offer additional interaction points with the receptor. wikipedia.org

This interactive table illustrates the effect of phenoxy ring substitution patterns on β-receptor selectivity.

Phenoxy Ring Substitution PatternEffect on Biological ResponseExample Drug ClassReference
Unsubstituted (as in this compound)Non-selective (blocks β1 and β2 receptors).Non-selective β-blockers nih.gov
Para-substitution (with no meta-substitution)Confers β1-selectivity (cardioselectivity).β1-selective blockers (e.g., Atenolol (B1665814), Metoprolol) nih.govnih.gov
Naphthalene Ring System (fused rings)High-potency, non-selective β-blockade.Non-selective β-blockers (e.g., Propranolol) ebi.ac.uk

Role of the Propan-2-ol Backbone in Molecular Recognition

The 3-carbon chain containing a hydroxyl group at the second carbon (propan-2-ol) is not merely a linker but plays a crucial role in the molecule's interaction with the adrenergic receptor. This backbone contains a chiral center and essential functional groups for binding.

The Hydroxyl Group : The secondary hydroxyl group is indispensable for activity. It is believed to form a key hydrogen bond with a serine residue within the binding pocket of the β-receptor, anchoring the molecule correctly for an effective antagonistic interaction. nih.gov

Stereochemistry : The carbon atom bearing this hydroxyl group is a chiral center. The β-blocking activity resides almost exclusively in the (S)-enantiomer. nih.govwikipedia.org The (S)-configuration ensures the correct spatial orientation of the three key pharmacophores—the amine, the hydroxyl group, and the aryloxy moiety—for optimal receptor fit. The (R)-enantiomer typically has a much lower affinity for β-receptors. wikipedia.org

The Ether Linkage : The oxygen atom of the aryloxy group (-O-CH2-) is also considered vital. It positions the side chain correctly relative to the aromatic ring and is a common feature of potent β-antagonists. nih.gov

Design Principles for Modulating Receptor Selectivity and Potency

Based on the extensive SAR studies of aryloxypropanolamines, several key design principles have been established to fine-tune the pharmacological properties of new derivatives.

To Enhance β-Blocking Potency :

Maintain a secondary amine with a branched alkyl substituent (e.g., isopropyl, tert-butyl, or butyl). nih.gov

Ensure the stereochemistry at the hydroxyl-bearing carbon is the (S)-configuration. nih.govwikipedia.org

Incorporate an aromatic ring system that can effectively bind within the receptor pocket. wikipedia.org

To Introduce β1-Selectivity (Cardioselectivity) :

Introduce a suitable substituent at the para-position of the phenoxy ring. nih.gov

Avoid substitutions at the meta-position. nih.govnih.gov

To Introduce α1-Blocking Activity (Dual-Action) :

Attach a larger N-aralkyl substituent to the secondary amine. This extension allows the molecule to bridge the binding sites of both β and α receptors. nih.gov

Pro-drug Design and Bioconjugation Strategies (Theoretical)

To overcome pharmacokinetic limitations such as poor bioavailability or to achieve targeted delivery, theoretical pro-drug and bioconjugation strategies can be applied to this compound. nih.govcurtiscoulter.com

Pro-drug Design : A pro-drug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. nih.gov For aryloxypropanolamines, the most common pro-drug approach involves masking the polar functional groups—the secondary amine or the hydroxyl group—to increase lipophilicity and improve membrane permeability.

Ester Pro-drugs : The hydroxyl group of the propan-2-ol backbone is an ideal site for esterification. Creating an ester pro-drug would mask this polar group, potentially enhancing oral absorption. scirp.orgmdpi.com Once absorbed, ubiquitous esterase enzymes in the blood and tissues would cleave the ester bond, releasing the active this compound. nih.govscirp.org Similarly, an ester functionality could be added to the phenoxy ring itself, a strategy that has been used to create short-acting β-blockers. nih.gov

Phosphoramidate (B1195095) Pro-drugs : The ProTide technology, which masks a hydroxyl group with a phosphoramidate moiety, is another advanced strategy used to improve cell permeability and target drug delivery, particularly for antiviral agents. nih.govnih.gov Theoretically, this could be applied to the hydroxyl group of the β-blocker to enhance its pharmacokinetic profile.

Bioconjugation Strategies : Bioconjugation involves linking the drug molecule to a larger entity, such as a peptide or antibody, to direct it to a specific tissue or cell type. nih.govnih.gov This approach is primarily explored in oncology but holds theoretical promise for other areas.

Targeted Delivery : For a β-blocker, one could envision conjugating it to a molecule that targets cardiac tissue. This could potentially increase the drug's concentration at the site of action (the heart) while minimizing its distribution to other tissues, such as the lungs (where β2 blockade can cause side effects) or the central nervous system. youtube.com While specific examples for β-blockers in cardiovascular therapy are not yet established in clinical practice, the principle of using ligands to target specific cell-surface receptors is a valid theoretical approach for future drug design. nih.gov

Analytical Methodologies for Detection and Quantification Non Clinical Matrices

Method Development for Environmental Sample Analysis

The analysis of trace levels of organic compounds like 1-(Butylamino)-3-phenoxypropan-2-ol in complex environmental matrices such as water or soil necessitates a multi-step approach. This process involves efficient sample extraction and cleanup, followed by instrumental analysis.

Sample Preparation and Extraction: The initial and most critical step is the isolation of the target analyte from the sample matrix and the removal of interfering substances. Solid-Phase Extraction (SPE) is a widely adopted technique for aqueous samples due to its efficiency and versatility. For a compound with the chemical properties of this compound, a mixed-mode cation exchange SPE cartridge would likely be effective, capturing the protonated amine group.

Typical SPE Protocol for Water Samples:

Conditioning: The SPE cartridge is conditioned with methanol followed by deionized water to activate the stationary phase.

Loading: The water sample, acidified to ensure the analyte is in its cationic form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences.

Elution: The target analyte is eluted using a small volume of an appropriate organic solvent, often containing a basic modifier like ammonium (B1175870) hydroxide (B78521) to neutralize the amine and release it from the sorbent.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique for the analysis of polar, non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method would be suitable, likely using a C18 column.

Mass spectrometric detection, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity. Analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored, minimizing background noise and enhancing quantification accuracy. researchgate.net

Table 1: Proposed LC-MS/MS Parameters for Analysis
ParameterCondition
Chromatography Reversed-Phase HPLC
Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Tandem Mass Spectrometry (MS/MS)
Monitoring Mode Multiple Reaction Monitoring (MRM)

Application in Quality Control and Purity Assurance

In a manufacturing or research setting, analytical methods are essential for ensuring the quality and purity of this compound. These methods are used to confirm the identity of the compound, quantify its concentration (assay), and detect and quantify any impurities.

Purity Assessment: The same HPLC methods developed for environmental analysis can be adapted for purity testing. By using a high-resolution mass spectrometer or a photodiode array (PDA) detector, chemists can identify and quantify impurities. Impurities may include starting materials, by-products from the synthesis, or degradation products. scirp.org For instance, chiral HPLC methods can be employed to separate and quantify different stereoisomers if the compound is chiral. nih.gov

Assay: The assay, or the determination of the exact content of the active substance, is typically performed using a validated HPLC method with UV or MS detection. A highly pure reference standard of this compound is required for this purpose. The concentration is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard at a known concentration.

Table 2: Common Quality Control Tests
TestTypical MethodPurpose
Identification Mass Spectrometry (MS), NMR SpectroscopyConfirms the chemical structure of the compound.
Assay (Content) HPLC-UV, HPLC-MSQuantifies the amount of the pure compound.
Related Substances HPLC-UV, HPLC-MSDetects and quantifies impurities.
Residual Solvents Gas Chromatography (GC-FID/MS)Measures the amount of solvents remaining from synthesis.
Water Content Karl Fischer TitrationDetermines the percentage of water in the material.

Development of Reference Standards and Certified Materials

The reliability of any quantitative analysis heavily depends on the quality of the reference materials used for calibration. labsertchemical.com A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. alpharesources.comyoutube.com

Production and Certification: The development of a CRM for this compound would involve several stages:

Synthesis and Purification: The compound would be synthesized and purified to the highest possible degree using techniques like recrystallization or preparative chromatography.

Characterization: The identity of the compound would be unequivocally confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination (Mass Balance): A mass balance approach is often used to assign the purity value of an organic CRM. youtube.com This involves independently quantifying all significant impurities (e.g., organic related substances, water content, residual solvents, non-volatile residue) and subtracting their total mass fraction from 100%.

Certification: The certified value and its uncertainty are established based on the results of the purity analysis, often confirmed by multiple independent laboratories. The entire process must comply with stringent quality guidelines, such as ISO 17034. youtube.com

While a specific CRM for this compound may not be commercially available, analytical laboratories can source high-purity material from chemical suppliers to use as an in-house reference standard, which should be thoroughly characterized to ensure its suitability for its intended use.

Table 3: Key Characteristics of a Certified Reference Material (CRM)
CharacteristicDescription
Identity Unambiguously confirmed structure.
Purity Accurately determined content of the main component, often via a mass balance approach.
Certified Value The assigned value of a specified property (e.g., purity).
Uncertainty A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand.
Traceability The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.
Stability The ability of the material to maintain its specified property values within stated limits over a defined period under specified storage conditions.

Future Research Directions

Exploration of Novel Aryloxypropanolamine Scaffolds

The foundational aryloxypropanolamine structure has been a cornerstone of cardiovascular pharmacology for decades. wikipedia.org However, the quest for enhanced receptor subtype selectivity and novel functionalities necessitates a departure from traditional designs. Future research is focused on creating structurally diverse compounds based on this scaffold. nih.gov The goal is to provide deeper insights into structure-activity relationships (SAR) for the three β-adrenergic receptor (β-AR) subtypes. nih.gov

By synthesizing and pharmacologically profiling a wide array of new derivatives, researchers can identify key structural elements that determine a compound's agonist or antagonist activity. nih.gov This exploration includes modifying the aromatic ring, the linker, and the amine substituent to fine-tune interactions with the receptor binding pocket. Comparative analysis, combined with molecular docking studies against receptor models, can reveal subtle but critical factors that confer selectivity for one β-AR subtype over others. nih.gov This line of inquiry is crucial not only for developing more precise cardiovascular drugs but also for exploring the potential of these compounds in other areas, such as neurology and oncology, where β-ARs are increasingly recognized as relevant targets.

Advanced Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of aryloxypropanolamines, which are chiral molecules, presents a significant challenge in producing single-enantiomer drugs efficiently and sustainably. nih.gov The (S)-enantiomer typically holds the desired therapeutic activity, while the (R)-enantiomer may be less active or contribute to side effects. nih.govrsc.org Consequently, future research is heavily invested in moving beyond classical chemical synthesis towards greener and more selective methods.

Biocatalysis, using isolated enzymes, and chemoenzymatic synthesis, which combines enzymatic steps with conventional chemistry, are at the forefront of this effort. researchgate.netnih.gov Lipases, in particular, have shown exceptional utility in the kinetic resolution of racemic intermediates. nih.govresearchgate.netnih.gov For instance, lipases from Pseudomonas cepacia and Candida antarctica have been successfully used for the enantioselective acylation of precursor molecules, allowing for the separation of the desired enantiomer with high purity. researchgate.netnih.gov

Future work aims to develop scalable flow systems using immobilized enzymes, which enhance stability and reusability, making the processes more economically viable. nih.gov Researchers are also exploring a broader range of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of prochiral ketones, a method that can theoretically achieve a 100% yield of the desired enantiomer, surpassing the 50% limit of kinetic resolutions. nih.govrsc.org These advanced synthetic strategies are essential for producing enantiomerically pure aryloxypropanolamines like 1-(Butylamino)-3-phenoxypropan-2-ol in an environmentally and economically sustainable manner.

Table 1: Examples of Enzymes in the Synthesis of Chiral Aryloxypropanolamine Precursors


Enzyme/OrganismReaction TypeSubstrate/Precursor ClassKey OutcomeReference
Lipase (B570770) A, Candida antarctica (CALA)Kinetic Resolution (Transesterification)(RS)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramideSynthesis of enantiopure (R)- and (S)-acebutolol intermediates. researchgate.net
Pseudomonas cepacia lipase (PCL)Kinetic Resolution (Transesterification)(RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamideHigh enantioselectivity (96% ee) for (S)-practolol precursor. rsc.org
Amano Lipase PS-IMKinetic ResolutionRacemic 1-aryloxy-3-chloro-2-propanolsGeneration of enantiopure (R)-chlorohydrin as a central building block for multiple β-blockers. nih.gov
Alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH)Asymmetric Reduction2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dioneProduction of chlorohydrin precursor with >99% enantiomeric excess. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new aryloxypropanolamines. youtube.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are beyond human capacity to recognize. nih.gov In the context of drug discovery, ML models can predict a compound's bioactivity, toxicity, and pharmacokinetic properties before it is ever synthesized, dramatically accelerating the development timeline. youtube.comnih.gov

Future research will leverage AI for several key tasks:

Predicting On- and Off-Target Activity: ML models, such as ConPLex, can be trained on large databases of known drug-target interactions to predict the IC50 values of new compounds against a wide range of on- and off-target proteins. nih.gov This allows for the early identification of potential side effects. ontosight.ai

Optimizing Patient Stratification: AI has been used to analyze clinical trial data for existing beta-blockers, identifying subgroups of patients who are most likely to benefit from the therapy. hdruk.ac.uktctmd.comnews-medical.net This approach can be used to design more efficient and targeted clinical trials for new compounds.

De Novo Drug Design: Generative AI models can design entirely new molecular scaffolds that are optimized for specific properties, such as high affinity for a target receptor and minimal off-target binding. mdpi.com

Mechanism Elucidation: By analyzing integrated data features, ML can help build robust models that facilitate the early identification and mitigation of drug-related side effects, leading to safer medications. nih.gov

The use of AI promises to make the design of compounds like this compound more rational and efficient, reducing the reliance on costly and time-consuming trial-and-error screening. c-sharpcorner.com

Comprehensive Mechanistic Deconvolution of Off-Target Interactions

While a drug is designed for a primary target, its interactions with unintended "off-target" proteins are a major cause of adverse effects and clinical trial failures. nih.govfrontiersin.org For the aryloxypropanolamine class, understanding these off-target interactions is critical for developing safer drugs. Future research is focused on a multi-pronged approach to comprehensively map and understand these unintended molecular conversations.

Computational tools are the first line of investigation. In silico screening methods can predict potential off-target binding by comparing a drug's structure to libraries of known ligands for thousands of proteins. mdpi.comfrontiersin.org These predictions can then be used to prioritize experimental testing.

Experimentally, advanced techniques like CRISPR/Cas9 gene editing are being employed to validate or refute predicted off-target mechanisms. nih.gov By knocking out the gene for a putative off-target protein, researchers can determine if the drug's toxic effect persists. If the toxicity disappears, it confirms the off-target interaction is responsible. nih.gov Furthermore, peptidomics and proteomics approaches can analyze changes in protein expression, modification, and interaction networks after drug administration, providing a global view of the compound's cellular impact and uncovering unexpected off-target effects. creative-proteomics.com This detailed mechanistic understanding is essential for redesigning molecules to eliminate undesirable interactions while preserving therapeutic efficacy.

Development of Advanced Analytical Techniques for Trace Analysis

The widespread use of aryloxypropanolamines like beta-blockers has led to their detection as trace contaminants in environmental samples, such as wastewater and rivers. tandfonline.comncsu.edu Additionally, sensitive detection in biological fluids is necessary for pharmacokinetic studies and therapeutic drug monitoring. mdpi.com Future research is therefore focused on developing more sensitive, rapid, and robust analytical methods for their trace analysis.

The current state-of-the-art is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and can detect compounds at the nanogram per liter (ng/L) level. nih.govresearchgate.net However, advancements are still needed to handle complex matrices and improve throughput.

Key areas of future development include:

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being refined to preconcentrate analytes from complex samples, increasing sensitivity and removing interfering substances. ncsu.edumdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like ultra-high-resolution time-of-flight (UHR-TOF) mass spectrometers provide highly accurate mass measurements, which aids in the confident identification of compounds in complex mixtures without the need for specific reference standards. researchgate.net

Improved Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) uses smaller particle sizes in the stationary phase to achieve faster separations and higher resolution compared to conventional HPLC. waters.com

Automated and Online Systems: Integrating sample preparation steps directly with the analytical instrument (online SPE-LC-MS) reduces manual labor, minimizes contamination risk, and improves reproducibility. semanticscholar.org

These analytical advancements are crucial for monitoring the environmental fate of compounds like this compound and for ensuring their effective and safe use in a clinical context. bohrium.comnih.gov

Table 2: Advanced Analytical Methods for Beta-Blocker Detection


TechniqueMatrixKey AdvantageAchieved Detection Limit (Example)Reference
Solid-Phase Extraction (SPE) - LC-MS/MSEstuarine WaterHigh sensitivity and confirmatory potential.0.03 - 16.4 ng/L nih.gov
UPLC-MSEUrineRapid screening with high confidence in identification.50 ng/mL (successfully identified) creative-proteomics.com
Dispersive Liquid-Liquid Microextraction (DLLME) - HPLC-DADBloodFast, low-cost, high preconcentration factor.Not specified, but high sensitivity reported. tandfonline.com
Solid-Phase Microextraction (SPME) - UPLC-MSPlasma, UrineEffective for small sample volumes.LODs 0.2 - 0.5 ng/mL (in saliva) tandfonline.com
UHPLC-UHR-TOF MSHuman SerumFast and sensitive analysis with high mass accuracy.LODs 0.4 - 1.5 ng/mL mdpi.com

Q & A

Q. How can researchers design assays to differentiate target-specific effects from off-target interactions?

  • Methodological Answer : Combine CRISPR-Cas9 knockout models (e.g., E. coli lacking TolC efflux pumps) with competitive binding assays (e.g., fluorescence polarization). Validate via isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets .

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